molecular formula C23H23NO6 B2982845 2-Amino-4,5-bis((4-methoxybenzyl)oxy)benzoic acid CAS No. 1609073-29-1

2-Amino-4,5-bis((4-methoxybenzyl)oxy)benzoic acid

Cat. No.: B2982845
CAS No.: 1609073-29-1
M. Wt: 409.438
InChI Key: PKDLSLPWUAYHIZ-UHFFFAOYSA-N
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Description

2-Amino-4,5-bis((4-methoxybenzyl)oxy)benzoic acid: is an organic compound with the molecular formula C23H23NO6 and a molecular weight of 409.43 g/mol . This compound features a benzoic acid core substituted with amino and methoxybenzyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-bis((4-methoxybenzyl)oxy)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4,5-dihydroxybenzoic acid to introduce nitro groups, followed by reduction to convert the nitro groups to amino groups. The final step involves the protection of hydroxyl groups with 4-methoxybenzyl chloride under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group in 2-Amino-4,5-bis((4-methoxybenzyl)oxy)benzoic acid can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: The methoxybenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted benzoic acid derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-4,5-bis((4-methoxybenzyl)oxy)benzoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules. It is also used in the development of biochemical assays.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound’s ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-4,5-bis((4-methoxybenzyl)oxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxybenzyl groups facilitate binding to active sites, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methoxybenzoic acid: A simpler analog with similar reactivity but fewer functional groups.

    4,5-Dihydroxybenzoic acid: A precursor in the synthesis of 2-Amino-4,5-bis((4-methoxybenzyl)oxy)benzoic acid.

    4-Methoxybenzyl chloride: Used in the protection of hydroxyl groups during synthesis.

Uniqueness

This compound is unique due to its dual methoxybenzyl protection, which provides enhanced stability and reactivity compared to simpler analogs. This makes it particularly valuable in complex organic syntheses and applications requiring robust chemical properties.

Properties

IUPAC Name

2-amino-4,5-bis[(4-methoxyphenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-27-17-7-3-15(4-8-17)13-29-21-11-19(23(25)26)20(24)12-22(21)30-14-16-5-9-18(28-2)10-6-16/h3-12H,13-14,24H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDLSLPWUAYHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C(=C2)C(=O)O)N)OCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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